

# An In-depth Technical Guide to 4-Nitrobenzaldehyde-d4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Nitrobenzaldehyde-d4

Cat. No.: B561863

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
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitrobenzaldehyde-d4**, a deuterated analog of 4-nitrobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical structure, properties, synthesis, and potential applications.

## Chemical Structure and Formula

**4-Nitrobenzaldehyde-d4** is a stable isotope-labeled compound where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution is crucial for its applications in various analytical and research fields.

The chemical structure of **4-Nitrobenzaldehyde-d4** is as follows:

 Chemical Structure of 4-Nitrobenzaldehyde-d4

Chemical Formula:  $C_7HD_4NO_3$ <sup>[1][2]</sup>

IUPAC Name: 2,3,5,6-tetradeuterio-4-nitrobenzaldehyde<sup>[2]</sup>

Synonyms: 4-Nitrobenzaldehyde-2,3,5,6-d4, p-Formylnitrobenzene-d4<sup>[2]</sup>

## Physicochemical and Spectroscopic Properties

The incorporation of deuterium atoms results in a higher molecular weight compared to the non-deuterated analog, a key feature for its use in mass spectrometry-based assays. The physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of **4-Nitrobenzaldehyde-d4**

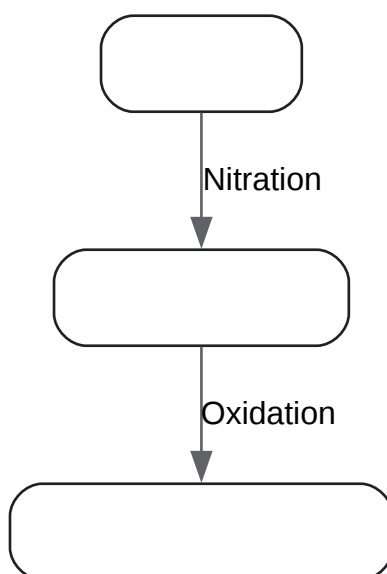
Property	Value
CAS Number	1020718-72-2[1][2]
Molecular Weight	155.14 g/mol [1][2]
Appearance	Solid
Melting Point	103-106 °C
Isotopic Purity	≥97.45%

While specific spectroscopic data for **4-Nitrobenzaldehyde-d4** is not readily available in the public domain, the data for its non-deuterated counterpart, 4-nitrobenzaldehyde, can serve as a useful reference. The primary difference in the mass spectrum would be the molecular ion peak, which would be shifted by +4 m/z units for the deuterated compound. In the <sup>1</sup>H NMR spectrum, the signals corresponding to the aromatic protons would be absent. The <sup>13</sup>C NMR spectrum would show slight shifts in the signals of the deuterated carbons due to the isotopic effect.

## Synthesis

The synthesis of **4-Nitrobenzaldehyde-d4** typically involves a two-step process: the deuteration of a suitable starting material followed by oxidation. A common route is the oxidation of deuterated 4-nitrotoluene.

## General Synthetic Pathway



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Caption: General synthetic pathway for **4-Nitrobenzaldehyde-d4**.

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **4-Nitrobenzaldehyde-d4** is not publicly available, the following are well-established methods for the synthesis of the non-deuterated compound, which can be adapted using the appropriate deuterated starting materials.

### Method 1: Oxidation of 4-Nitrotoluene with Chromium Trioxide

This is a common laboratory-scale method.<sup>[3][4]</sup>

- Step 1: Formation of the Diacetate Intermediate: 4-Nitrotoluene is treated with chromium trioxide in acetic anhydride to form a diacetate derivative.
- Step 2: Hydrolysis: The diacetate intermediate is then hydrolyzed using an acid catalyst to yield 4-nitrobenzaldehyde.

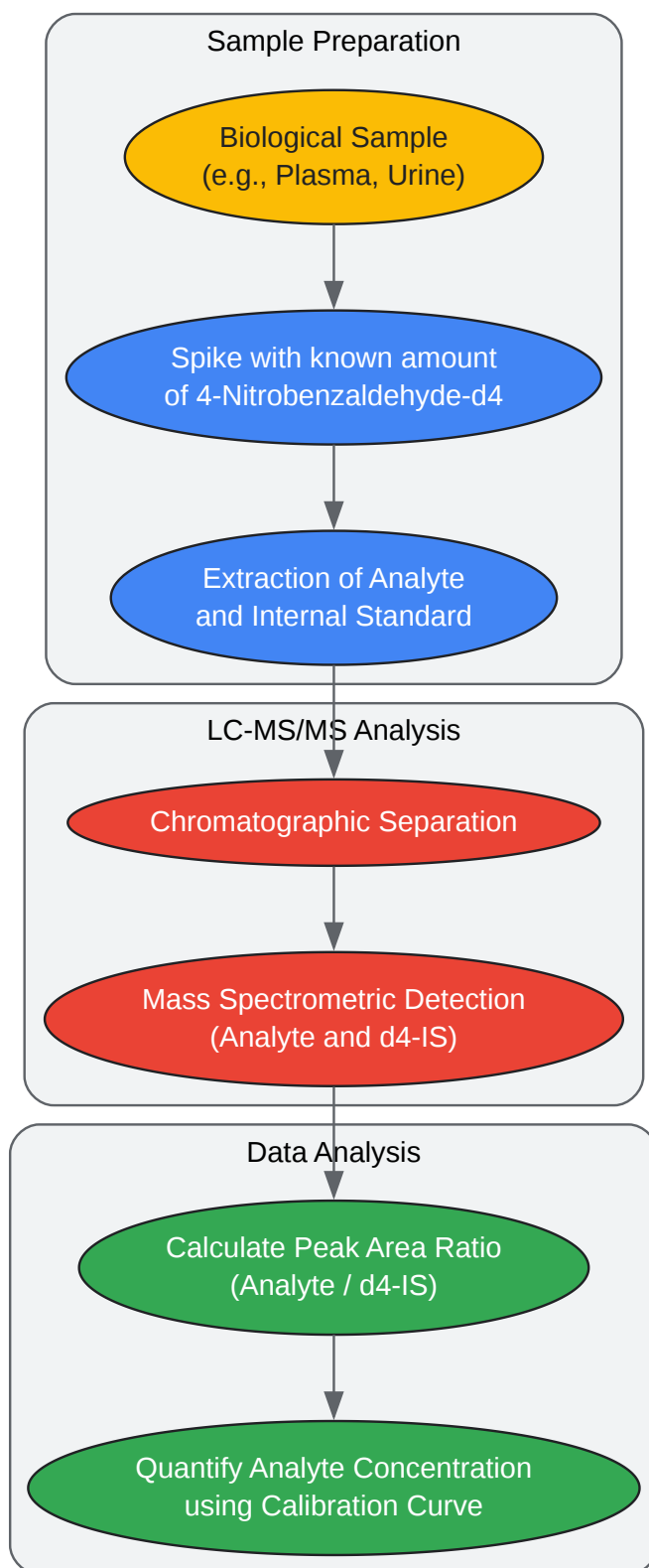
### Method 2: Hydrolysis of 4-Nitrobenzal Bromide

This method involves the hydrolysis of 4-nitrobenzal bromide using concentrated sulfuric acid.

## Applications in Research and Drug Development

The primary application of **4-Nitrobenzaldehyde-d4** is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties closely mimic the non-deuterated analyte, but its distinct mass allows for accurate quantification by correcting for variations in sample preparation and instrument response.

### Use as an Internal Standard



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Caption: Workflow for using **4-Nitrobenzaldehyde-d4** as an internal standard.

## Potential in Metabolic Studies

Deuterium-labeled compounds are also valuable tools in metabolic studies. While specific studies using **4-Nitrobenzaldehyde-d4** are not prominent, its non-deuterated counterpart is known to be a substrate for aldehyde dehydrogenases. Therefore, **4-Nitrobenzaldehyde-d4** could potentially be used to trace the metabolic fate of 4-nitrobenzaldehyde in biological systems.

## Safety and Handling

4-Nitrobenzaldehyde is classified as an irritant and may cause skin sensitization. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety assessment. Always consult the relevant safety data sheets and established laboratory protocols before handling any chemical substances.

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## References

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